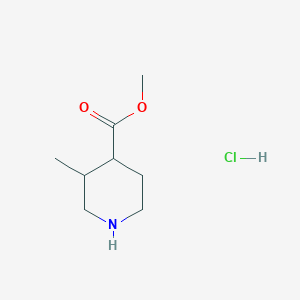

Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Description

Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a piperidine derivative with a methyl ester group at position 4 and a methyl substituent at position 2. Its molecular formula is C₈H₁₆ClNO₂, molecular weight 193.67 g/mol, and CAS numbers include 1797255-52-7 (generic) and 133567-10-9 (cis-isomer) . The compound is stored under inert atmosphere at room temperature and has hazard statements H315 (skin irritation) and H319 (eye irritation) . It exists in cis- and trans-isomeric forms, with the trans-isomer (CAS 1300713-02-3) differing in spatial arrangement .

This compound serves as a versatile intermediate in organic synthesis and drug development, particularly in the modification of piperidine scaffolds for pharmacological activity.

Properties

IUPAC Name |

methyl 3-methylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBNHIYBEVBSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

Preparation methods for methyl 3-methylpiperidine-4-carboxylate hydrochloride typically involve multi-step synthesis starting from substituted pyridine or piperidine precursors. The key steps include:

- Oxidation or nitration of substituted picoline derivatives

- Catalytic hydrogenation or transfer hydrogenation to reduce nitro or oxynitride groups

- Formation of hydrochloride salt by acid treatment

- Purification by recrystallization or extraction

Detailed Preparation Method from 4-Picoline Derivatives

One well-documented approach involves starting with 4-picoline-2-carboxylic acid ethyl ester and converting it into the corresponding 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride, which is structurally closely related and can be adapted for the 3-methyl derivative with positional modifications.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Oxidation | 4-picoline-2-carboxylic acid ethyl ester + phospho-molybdic acid + H2O2 | Catalytic oxidation to form oxynitride intermediate at 0-80 °C over 4-8 hours |

| 2. Extraction | Dichloromethane extraction | Separation of oxynitride intermediate |

| 3. Reduction | Methyl alcohol + anhydrous formic acid amine + 10% Pd/C catalyst, 30-50 °C, 4-8 hours | Transfer hydrogenation reduction to 4-methylpiperidine derivative |

| 4. Work-up | Filtration of catalyst, concentration, pH adjustment with HCl | Formation of hydrochloride salt, isolation as a white solid by recrystallization |

- Weight/volume ratio of substrate to solvent (methyl alcohol): 1:5-10

- Weight ratio of substrate to Pd/C catalyst: 1:0.8-1.2

- Molar ratio of substrate to anhydrous formic acid amine: 1:8-12

- Reaction under normal atmospheric pressure

This method yields the hydrochloride salt with high purity after recrystallization from ethanol/ethyl acetate.

Alternative Route via 3-Methylpiperidin-4-one Hydrochloride

Another synthetic route involves preparing 3-methylpiperidin-4-one hydrochloride as an intermediate, which can be converted to this compound by esterification and further derivatization.

Synthesis of 3-Methylpiperidin-4-one Hydrochloride:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Deprotection | Racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester + ethanolic HCl in anhydrous DCM at 0 °C to 25 °C | Removal of BOC protecting group over 3 hours |

| 2. Isolation | Evaporation of solvent | Crude 3-methylpiperidin-4-one hydrochloride obtained for subsequent reactions |

This intermediate is typically used without further purification and can be converted into the methyl ester hydrochloride by standard esterification techniques.

Transfer Hydrogenation Approach for Methylation and Reduction

A notable method for the preparation of methyl-substituted piperidine carboxylic acid derivatives involves transfer hydrogenation using formaldehyde and palladium catalysts, which can be adapted for this compound synthesis.

- Use of formaldehyde as a methyl source under ambient pressure

- Palladium on charcoal or platinum as catalyst

- Acidic aqueous medium (e.g., formic acid)

- Heating from ambient to 90-95 °C for efficient hydrogen transfer

- Subsequent conversion to hydrochloride salt by addition of hydrochloric acid (1.5 equivalents)

This method allows selective methylation at the nitrogen and reduction of carboxylic acid derivatives, providing a route to the hydrochloride salt of methylated piperidines.

Purification and Crystallization

Purification of this compound generally involves:

- Extraction with organic solvents such as ethyl acetate or dichloromethane

- Concentration under reduced pressure

- Recrystallization from solvent mixtures like ethanol/ethyl acetate or diisopropyl ether/2-propanol to obtain pure hydrochloride salt crystals

- Control of pH during crystallization to ensure formation of the hydrochloride salt

Summary Table of Preparation Methods

Research Findings and Notes

- The oxidation of picoline derivatives with phospho-molybdic acid and hydrogen peroxide is a mild and selective method to introduce oxynitride functionality, which is crucial for subsequent reduction steps.

- Transfer hydrogenation using formic acid and palladium catalysts is advantageous over direct hydrogenation due to safer handling and milder conditions.

- The use of ethanolic HCl for deprotection of BOC groups is a common and efficient approach to obtain piperidinone hydrochloride intermediates, which can be further transformed into methyl esters.

- Recrystallization solvents and pH control are critical for obtaining high-purity hydrochloride salts, which are essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-methylpiperidine-4-carboxylate hydrochloride acts as a key intermediate in the synthesis of various bioactive compounds, particularly those targeting infectious diseases and cancer.

Key Applications:

- Antitubercular Agents : The compound is utilized in the synthesis of antitubercular agents, which are crucial for the treatment of tuberculosis. Its role as a reactant enables the development of novel therapeutic agents that can combat resistant strains of Mycobacterium tuberculosis .

- Protein Kinase Inhibitors : It serves as a precursor for synthesizing orally available naphthyridine protein kinase D inhibitors. These inhibitors have potential applications in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and survival .

- Aminopyrazine Inhibitors : The compound is also involved in the synthesis of aminopyrazine derivatives, which have shown promise in various biological assays, including anti-cancer and anti-inflammatory activities .

Synthetic Chemistry Applications

This compound is employed in several synthetic methodologies, enhancing the efficiency and selectivity of chemical reactions.

Synthetic Methodologies:

- C-H Activation : The compound is used in directed transition metal-catalyzed sp³ C-H activation processes. This methodology allows for the functionalization of piperidines at the C-2 position, leading to diverse arylated products .

- Asymmetric Hydrogenation : It functions as a scalable catalyst in asymmetric hydrogenation reactions, particularly for sterically demanding aryl enamides. This application highlights its utility in producing chiral compounds with high enantiomeric excess .

Case Study 1: Synthesis of Novel Antitubercular Agents

A study demonstrated the synthesis of new antitubercular compounds utilizing this compound as a key building block. The resulting compounds exhibited potent activity against drug-resistant strains, showcasing the compound's significance in developing next-generation tuberculosis therapies.

Case Study 2: Development of Protein Kinase D Inhibitors

Research focusing on protein kinase D inhibitors revealed that derivatives synthesized from this compound showed enhanced binding affinity and pharmacokinetic properties. This study emphasized the importance of structural modifications around the piperidine framework to optimize therapeutic efficacy against cancer cells .

Mechanism of Action

The mechanism of action of Methyl 3-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Ethyl 3-methylpiperidine-4-carboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight : 207.7 g/mol

- CAS No.: 1159822-87-3

- Key Differences: The ethyl ester group (vs. Used as a protein degrader building block, highlighting its role in targeted drug discovery . Shares similar hazard profiles (H302, H315, H319) but with additional warnings for respiratory irritation (H335) .

Methyl 3,3-difluoropiperidine-4-carboxylate Hydrochloride

- Molecular Formula: C₇H₁₂ClF₂NO₂

- CAS No.: 1779974-06-9

- Key Differences :

4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol

- CAS No.: 65214-86-0

- Key Differences :

Meperidine Hydrochloride (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate Hydrochloride)

- Molecular Formula: C₁₅H₂₁NO₂·HCl

- Molecular Weight : 283.8 g/mol

- CAS No.: Multiple (e.g., 50-13-5)

- Key Differences: Presence of a phenyl group at position 4 confers potent opioid analgesic activity, unlike the non-aromatic target compound . Demonstrates how aromatic substituents drastically alter pharmacological profiles.

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents | Applications |

|---|---|---|---|---|---|

| Methyl 3-methylpiperidine-4-carboxylate HCl | C₈H₁₆ClNO₂ | 193.67 | 1797255-52-7 | Methyl ester, 3-methyl | Drug intermediate, isomer studies |

| Ethyl 3-methylpiperidine-4-carboxylate HCl | C₉H₁₈ClNO₂ | 207.70 | 1159822-87-3 | Ethyl ester | Protein degrader building blocks |

| Methyl 3,3-difluoropiperidine-4-carboxylate HCl | C₇H₁₂ClF₂NO₂ | 211.63 | 1779974-06-9 | 3,3-difluoro | Enhanced metabolic stability |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | 65214-86-0 | Diphenylmethoxy | Peripheral receptor modulation |

| Meperidine HCl | C₁₅H₂₁NO₂·HCl | 283.80 | 50-13-5 | 4-phenyl, 1-methyl | Opioid analgesia |

Biological Activity

Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 193.67 g/mol. The structure is characterized by a piperidine ring with a methyl group at the 3-position and a carboxylate group at the 4-position, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:

- Binding Affinity : Interaction studies indicate that it may bind to specific receptors or enzymes, although detailed mechanisms remain to be fully elucidated.

- Pharmacological Profile : Compounds with similar structures often demonstrate significant pharmacological activities, including antitumor, analgesic, and anti-inflammatory effects .

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

- Antitubercular Agents : It serves as a reactant in the synthesis of compounds aimed at treating tuberculosis, showcasing its relevance in infectious disease management .

- Protein Kinase Inhibitors : The compound is involved in the development of inhibitors targeting protein kinases, which are crucial in cancer therapy .

- Neurological Disorders : Its derivatives are being explored for their efficacy against various neurological conditions due to their ability to cross the blood-brain barrier .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of piperidine derivatives, including this compound. Results indicated that these compounds could inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Study 2: Analgesic Effects

Research on piperidine derivatives demonstrated significant analgesic effects in animal models. This compound was part of this investigation, showing promising results in reducing pain responses compared to control groups .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Cis-Ethyl 3-methylpiperidine-4-carboxylate | Ethyl group instead of methyl | |

| Cis-4-Methoxycyclohexanamine | Contains a methoxy group on a cyclohexane ring | |

| Cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate | Tertiary butyl group provides steric hindrance |

This table highlights how variations in molecular structure can influence biological activity and pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-methylpiperidine-4-carboxylate hydrochloride, and how can purity be ensured during synthesis?

The synthesis typically involves functionalization of a piperidine scaffold. A common approach includes:

- Step 1 : Reacting 3-methylpiperidin-4-one with methyl chloroformate under basic conditions (e.g., triethylamine) to introduce the carboxylate ester group .

- Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) .

- Purification : Recrystallization from ethanol/water mixtures or chromatographic methods (e.g., reverse-phase HPLC) are recommended to achieve ≥98% purity, as validated by analytical standards in similar piperidine derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the ester group (δ ~3.7 ppm for methyl ester) and piperidine ring structure .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 193.67 for [CHClNO]) .

- Melting Point Analysis : Consistency with literature values (e.g., 161–165°C for related 4-piperidone hydrochlorides) ensures crystallinity .

- HPLC : Purity assessment using C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can tautomeric equilibria in this compound be experimentally resolved?

The compound may exist as a mixture of enol and keto tautomers due to the 4-piperidone moiety. To study this:

- Variable-Temperature NMR : Monitor chemical shift changes (e.g., carbonyl vs. enolic proton signals) across temperatures (25–80°C) .

- X-ray Crystallography : Resolve tautomeric forms in the solid state using SHELX software for structure refinement .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict tautomer stability and compare with experimental data .

Q. What strategies are effective for resolving stereochemical ambiguities in chiral derivatives of this compound?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates to isolate enantiopure fractions .

- Circular Dichroism (CD) : Correlate CD spectra with absolute configuration assignments from X-ray data .

Q. How should researchers address contradictions in biological activity data across studies?

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed pH, solvent controls) to rule out solubility or stability artifacts .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

- Structural Confirmation : Re-analyze batches via X-ray crystallography to confirm stereochemical integrity, as minor impurities or racemization can skew bioactivity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?

- Fragment-Based Design : Systematically modify the methyl group (C3), carboxylate ester (C4), or piperidine nitrogen to assess pharmacological effects .

- Pharmacophore Mapping : Overlay crystal structures of derivatives with target proteins (e.g., opioid receptors) using PyMOL or MOE software .

- In Silico Screening : Virtual docking (AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.